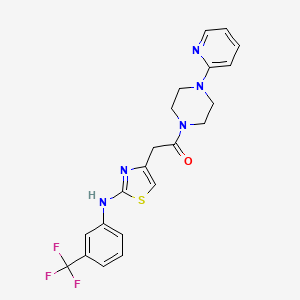

![molecular formula C21H37BO B2566635 硼酸,双[(1R,2S,3R,5R)-2,6,6-三甲基双环[3.1.1]庚-3-基]-,甲基酯 CAS No. 85134-98-1](/img/structure/B2566635.png)

硼酸,双[(1R,2S,3R,5R)-2,6,6-三甲基双环[3.1.1]庚-3-基]-,甲基酯

描述

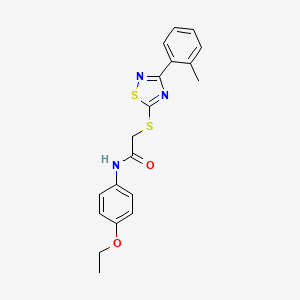

“Borinic acid, bis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-,methyl ester” is a chemical compound with the CAS number 85134-98-1. It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular formula of this compound is C21H37BO. The average mass is 302.302 Da and the monoisotopic mass is 302.278107 Da .Physical And Chemical Properties Analysis

The molecular weight of this compound is 316.34. No further physical or chemical properties were found .科学研究应用

Cross-Coupling Reactions

Borinic acids and their derivatives are used in cross-coupling reactions . These reactions are fundamental in organic synthesis, allowing for the construction of complex molecules from simpler ones .

Catalysis

Borinic acids play a significant role in catalysis . They can catalyze regioselective functionalization of diols, carbohydrates, or epoxide ring opening reactions .

Medicinal Chemistry

Non-symmetrical borinic acids are of particular interest for applications in medicinal chemistry . They have been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .

Polymer Materials

Borinic acids have been used in the development of polymer materials . For instance, in the course of their study on borinic-acid-containing polymers as chemical sensors, Wan et al. used a one-pot synthesis of monomers .

Optoelectronics Materials

Borinic acids and their chelate derivatives are a subclass of organoborane compounds used in optoelectronics materials . These materials have applications in devices such as light-emitting diodes (LEDs), photovoltaic cells, and lasers .

Sensing Applications

Boronic acids, including borinic acids, have found utility in various sensing applications . The interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions lead to their utility in these applications .

Biological Labelling

The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling . This can be used for tracking and studying biological processes .

Protein Manipulation and Modification

Boronic acids have shown growth in the interaction with proteins, their manipulation, and cell labelling . This can be used for studying protein function and interactions .

属性

IUPAC Name |

methoxy-bis[(1R,2R,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37BO/c1-12-16-8-14(20(16,3)4)10-18(12)22(23-7)19-11-15-9-17(13(19)2)21(15,5)6/h12-19H,8-11H2,1-7H3/t12-,13-,14-,15-,16+,17+,18-,19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQXEQYLQNNXJC-BAMGFKBFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B([C@H]1C[C@@H]2C[C@H]([C@@H]1C)C2(C)C)([C@H]3C[C@@H]4C[C@H]([C@@H]3C)C4(C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37BO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Borinic acid, bis[(1R,2S,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]hept-3-yl]-,methyl ester | |

CAS RN |

85134-98-1 | |

| Record name | (-)-B-Methoxydiisopinocampheylborane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the typical reactions (-)-B-Methoxydiisopinocampheylborane is used in?

A1: (-)-B-Methoxydiisopinocampheylborane, often abbreviated as Ipc₂BOMe, is frequently employed in asymmetric allylmetallation reactions. [, , , ] This reagent acts as a chiral auxiliary, facilitating the creation of new carbon-carbon bonds with high enantioselectivity.

Q2: Can you provide an example of how (-)-B-Methoxydiisopinocampheylborane controls the stereochemistry in a reaction?

A2: One well-documented example is the reaction of (+)-B-Allyldiisopinocampheylborane ((+)-(Ipc)₂B(allyl) or (lIpc)₂B(allyl)), derived from (+)-B-Methoxydiisopinocampheylborane, with aldehydes. [] The chiral diisopinocampheylborane moiety directs the approach of the allyl group to the aldehyde, leading to the preferential formation of one enantiomer of the homoallylic alcohol product.

Q3: What influences the selectivity of reactions involving (-)-B-Methoxydiisopinocampheylborane?

A3: The stereochemical outcome is primarily determined by the chiral diisopinocampheylborane unit, derived from pinene, which creates a sterically hindered environment around the boron atom. [, ] This forces reacting partners to approach in a specific orientation, favoring the formation of one enantiomer over the other.

Q4: Are there alternative methods for preparing enantioenriched compounds that could be considered instead of using (-)-B-Methoxydiisopinocampheylborane?

A4: Yes, several other chiral reagents and catalysts can be used for asymmetric synthesis. These include other chiral boron reagents, as well as transition metal complexes with chiral ligands. [] The choice of the optimal method depends on the specific reaction and the desired product.

Q5: Has the structure of (-)-B-Methoxydiisopinocampheylborane been modified to improve its performance or explore different applications?

A5: While the provided research papers don't explicitly discuss structural modifications of (-)-B-Methoxydiisopinocampheylborane, the field of asymmetric synthesis actively explores variations of chiral auxiliaries and catalysts. [] Researchers constantly seek to improve enantioselectivity, broaden substrate scope, and enhance reaction efficiency.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![11-(4-hydroxy-3,5-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2566559.png)

![1-({4-Oxo-3-pentyl-2-[(tetrahydrofuran-2-ylmethyl)thio]-3,4-dihydroquinazolin-7-yl}carbonyl)piperidine-4-carboxamide](/img/structure/B2566561.png)

![N-(3-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2566563.png)

![N-(3-methoxyphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2566565.png)

![Methyl 2-[cyanomethyl-(2-cyclopentylacetyl)amino]acetate](/img/structure/B2566567.png)

![Ethyl 5-(2-chloropropanoyl)-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B2566568.png)

![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide hydrochloride](/img/structure/B2566569.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2566571.png)

![3-[[4-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenyl]methyl]-1H-quinazoline-2,4-dione](/img/structure/B2566575.png)